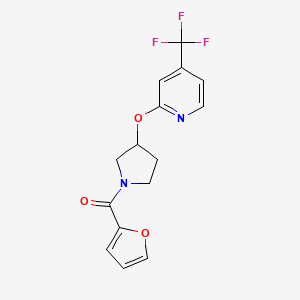

Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

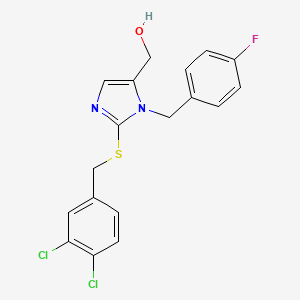

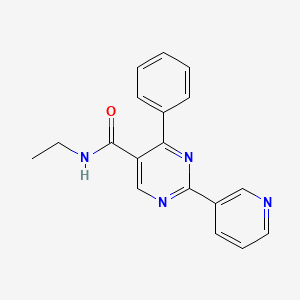

“Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound that appears to contain a furan ring, a pyrrolidine ring, and a pyridine ring . These types of compounds are often studied for their potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the furan, pyrrolidine, and pyridine rings would be expected to give characteristic signals in the NMR spectrum .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, pyrrolidine, and pyridine rings . These groups can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would be determined by its molecular structure . The presence of the furan, pyrrolidine, and pyridine rings would be expected to influence these properties .科学的研究の応用

Synthesis and Chemical Properties

Polysubstituted Furans Synthesis : A novel, catalyst-free, one-pot synthesis method for polysubstituted furans demonstrates the versatility of furan derivatives in heterocyclic chemistry. This method utilizes multicomponent reactions for the efficient synthesis of these compounds, highlighting their potential in the development of various chemical intermediates (Damavandi et al., 2012).

Enzyme-catalyzed Oxidation : Furan derivatives, including furan-2-yl compounds, are used in enzyme-catalyzed oxidation processes to produce biobased chemicals like furan-2,5-dicarboxylic acid (FDCA), showcasing the application of these compounds in green chemistry and sustainable material production (Dijkman et al., 2014).

Diastereoselective Hydrogenation : The diastereoselective hydrogenation of furan-2-carboxylic acid derivatives modified with chiral auxiliaries has been explored, indicating the importance of furan derivatives in the synthesis of enantiomerically enriched compounds (Sebek et al., 2009).

Biological Applications and Evaluations

Antibacterial and Antiinflammatory Properties : Novel pyrazoline derivatives containing furan-2-yl groups have been synthesized and evaluated for their antibacterial and antiinflammatory activities. This study emphasizes the potential of furan derivatives in medicinal chemistry and drug development (Ravula et al., 2016).

Protein Tyrosine Kinase Inhibitory Activity : A series of furan-2-yl(phenyl)methanone derivatives were synthesized and assessed for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, highlighting the therapeutic potential of these compounds in treating diseases associated with tyrosine kinase activity (Zheng et al., 2011).

Catalytic and Synthetic Applications

- Aza-Piancatelli Rearrangement : The furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement, demonstrating the reactivity of furan derivatives in facilitating the synthesis of complex heterocyclic structures (Reddy et al., 2012).

作用機序

Target of Action

Compounds with similar structures have been known to target various receptors and enzymes .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

Compounds with similar structures often exhibit diverse pharmacokinetic properties, influencing their bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit a range of effects, including cytotoxic effects against certain cancer cell lines .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

furan-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c16-15(17,18)10-3-5-19-13(8-10)23-11-4-6-20(9-11)14(21)12-2-1-7-22-12/h1-3,5,7-8,11H,4,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQPTMHFNENCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2993663.png)

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)